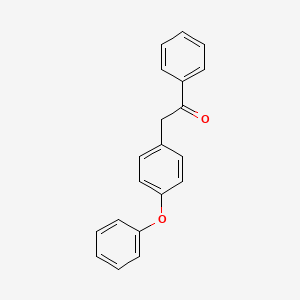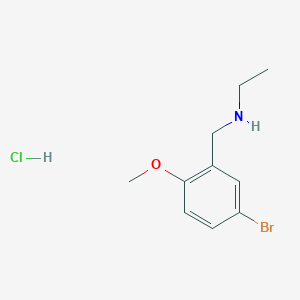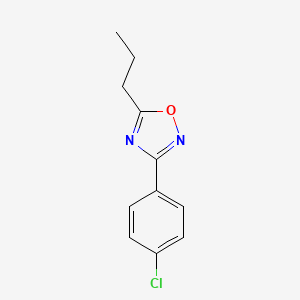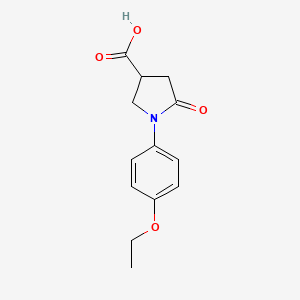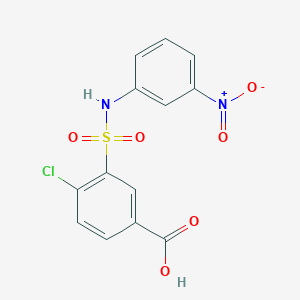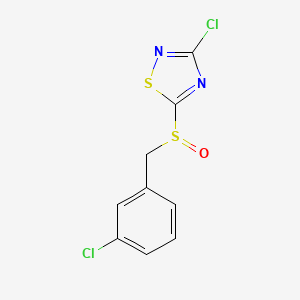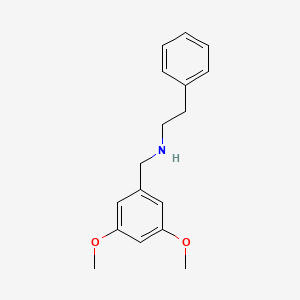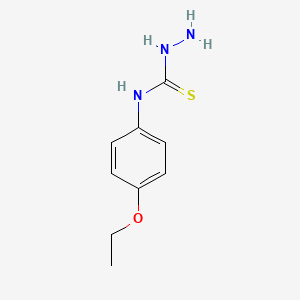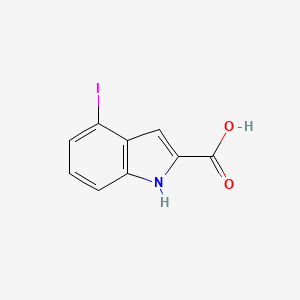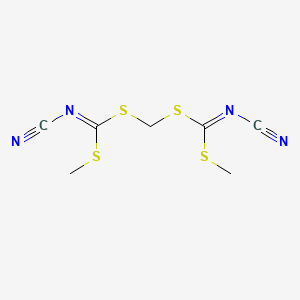
Methylenebis(methyl cyanocarbonimidothioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis(methyl cyanocarbonimidothioate) is an organic compound with the molecular formula
C5H6N4S2
. It is known for its unique chemical structure, which includes two cyanocarbonimidothioate groups connected by a methylene bridge. This compound is of interest in various fields of chemistry and industry due to its reactivity and potential applications.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis(methyl cyanocarbonimidothioate) can be synthesized through several methods. One common synthetic route involves the reaction of methyl isothiocyanate with formaldehyde in the presence of a base. The reaction proceeds as follows:
2CH3NCS+CH2O→CH2(NCSCH3)2
The reaction typically requires mild conditions, with temperatures ranging from 20°C to 40°C and a reaction time of several hours. The base used can be an organic amine, such as triethylamine, which helps to neutralize the acidic by-products formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of methylenebis(methyl cyanocarbonimidothioate) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis(methyl cyanocarbonimidothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyanocarbonimidothioate groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocarbonimidothioate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the cyanocarbonimidothioate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methylenebis(methyl cyanocarbonimidothioate) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with thiol groups in proteins makes it a candidate for the development of new drugs targeting specific enzymes.
Medicine
Methylenebis(methyl cyanocarbonimidothioate) has potential applications in medicine, particularly in the development of new therapeutic agents. Its reactivity with biological molecules suggests it could be used to design drugs with specific mechanisms of action.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry, coatings, and adhesives.
Wirkmechanismus
The mechanism by which methylenebis(methyl cyanocarbonimidothioate) exerts its effects involves its interaction with thiol groups in proteins and other biological molecules. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity or the modification of protein function. This interaction is mediated by the cyanocarbonimidothioate groups, which are highly reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenebis(thiocyanate): Similar in structure but lacks the cyanocarbonimidothioate groups.
Bis(methyl isothiocyanate): Contains two isothiocyanate groups but no methylene bridge.
Methylenebis(methyl isocyanate): Contains isocyanate groups instead of cyanocarbonimidothioate groups.
Uniqueness
Methylenebis(methyl cyanocarbonimidothioate) is unique due to the presence of the cyanocarbonimidothioate groups, which confer distinct reactivity and potential applications. Its ability to interact with thiol groups in biological molecules sets it apart from similar compounds, making it a valuable tool in both research and industrial applications.
Eigenschaften
CAS-Nummer |
58585-53-8 |
|---|---|
Molekularformel |
C7H8N4S4 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
[(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C7H8N4S4/c1-12-6(10-3-8)14-5-15-7(13-2)11-4-9/h5H2,1-2H3 |
InChI-Schlüssel |
MEBDACGIVJENSO-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCSC(=NC#N)SC |
Kanonische SMILES |
CSC(=NC#N)SCSC(=NC#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1607933.png)
![3-Chloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B1607934.png)
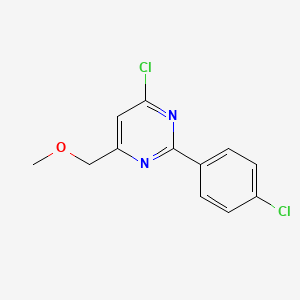
![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)
